molecular formula C7H5BrN2O B2835793 7-Bromo-1H-indazol-5-ol CAS No. 1512720-83-0

7-Bromo-1H-indazol-5-ol

Cat. No. B2835793
CAS RN: 1512720-83-0
M. Wt: 213.034
InChI Key: ZEMGQGFUMYTDTQ-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-5-ol is a chemical compound with the empirical formula C7H5BrN2 . It belongs to the class of indazole-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Bromo-1H-indazol-5-ol, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of 7-Bromo-1H-indazol-5-ol is 197.03 . The structure of indazole, the core structure of 7-Bromo-1H-indazol-5-ol, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Safety and Hazards

7-Bromo-1H-indazol-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indazole-containing compounds, including 7-Bromo-1H-indazol-5-ol, have a wide variety of biological properties, making them an important synthon in the development of new drugs . Therefore, the medicinal properties of indazole need to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

7-bromo-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGQGFUMYTDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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